Senegin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

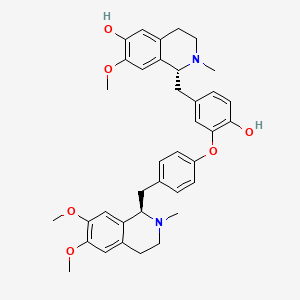

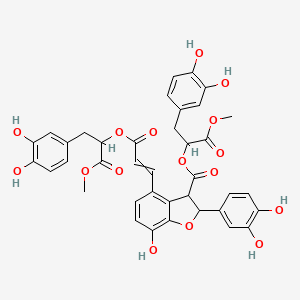

Senegin IV is a bioactive compound that is part of the saponin family . It is primarily found in the roots of the Polygala tenuifolia plant .

Molecular Structure Analysis

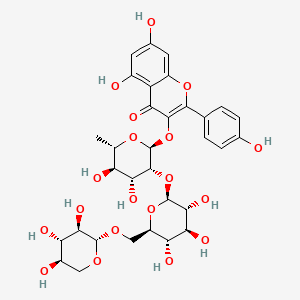

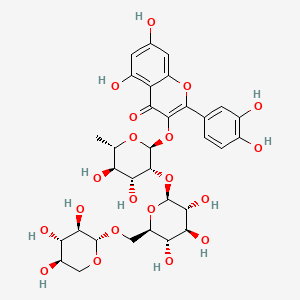

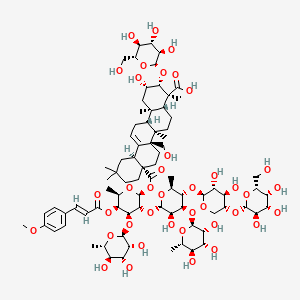

Senegin IV has a complex molecular structure. It contains a total of 254 bonds, including 132 non-H bonds, 11 multiple bonds, 24 rotatable bonds, 5 double bonds, 6 aromatic bonds, 13 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 2 aliphatic esters, 20 hydroxyl groups, 3 primary alcohols, 16 secondary alcohols, and 13 aliphatic ethers .Chemical Reactions Analysis

Senegin IV, along with other senegasaponins, has been shown to exhibit anti-proliferative activity against HUVECs . The 28-O-glycoside moiety and methoxycinnamoyl group were found to be essential for this activity .Physical And Chemical Properties Analysis

Senegin IV has a molecular formula of C81H122O39 and a molecular weight of 1719.8 .Scientific Research Applications

Anti-Angiogenic Applications

Senegin IV has been identified as having significant anti-angiogenic properties . This is particularly relevant in the context of cancer research, as angiogenesis plays a crucial role in tumor growth and metastasis. Studies have shown that Senegin IV can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are a key component in the formation of new blood vessels . The compound’s ability to selectively target HUVECs suggests its potential as a therapeutic agent in cancer treatment, where it could help to starve tumors of the necessary blood supply.

Immunomodulatory Effects

In the field of immunology, Senegin IV has shown promise as an immunoadjuvant . It has been reported to enhance the immune response, which is beneficial for vaccine development. Specifically, it can increase anti-OVA IgG levels, indicating a stronger immune reaction . This property could be harnessed to improve the efficacy of vaccines and other immunotherapeutic strategies.

Hypoglycemic Activity

Senegin IV exhibits hypoglycemic activity , which is the ability to lower blood sugar levels. This is particularly important for the treatment and management of diabetes. The compound has been found to be effective in oral D-glucose tolerance tests, suggesting that it could be a valuable addition to the range of treatments available for managing blood glucose levels .

Neuroprotective and Cognitive Enhancer

The neuroprotective and cognitive-enhancing effects of Senegin IV make it a compound of interest in the treatment of central nervous system disorders. It has been associated with properties that could potentially treat or prevent conditions like Alzheimer’s disease and other forms of dementia. The ability to protect neurons and enhance cognitive function points to a promising area of research for neurodegenerative diseases .

Anti-Inflammatory Properties

Senegin IV has demonstrated anti-inflammatory effects , which could be beneficial in the treatment of chronic inflammatory diseases such as arthritis. By modulating the body’s inflammatory response, Senegin IV could help in reducing pain and swelling associated with these conditions .

Antidepressant Potential

Research has also explored the antidepressant potential of Senegin IV. Its impact on the central nervous system suggests that it could be used to alleviate symptoms of depression. This application is particularly intriguing given the ongoing search for new and more effective treatments for mental health conditions .

Hypolipidemic Effects

The hypolipidemic effects of Senegin IV indicate its usefulness in managing cholesterol levels. By lowering lipid levels in the blood, Senegin IV could play a role in preventing cardiovascular diseases, which are often associated with high cholesterol .

Chemotaxonomic Marker

Lastly, Senegin IV serves as a chemotaxonomic marker for the Polygalaceae family. This application is more academic but nonetheless important, as it helps in the classification and study of plant species within this family. The presence of Senegin IV and related compounds can assist botanists and phytochemists in identifying and categorizing various species .

Mechanism of Action

Target of Action

Senegin IV, a triterpenoidal saponin from Polygala senega, primarily targets human umbilical vein endothelial cells (HUVECs) . These cells play a crucial role in angiogenesis, a process vital for the growth and development of new blood vessels .

Mode of Action

Senegin IV interacts with its targets (HUVECs) by exhibiting selective anti-proliferative activity . This interaction results in the inhibition of cell proliferation, with IC50 values in the range of 0.6–6.2 μM . The 28-O-glycoside moiety and methoxycinnamoyl group of Senegin IV are essential for this HUVEC-selective growth inhibition .

Biochemical Pathways

Senegin IV affects the angiogenesis pathway, which involves the digestion of extracellular matrix by metalloproteinases, proliferation, migration, and tubular formation of endothelial cells . This pathway is tightly regulated by angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . Senegin IV inhibits VEGF-induced in vitro tubular formation of HUVECs and bFGF-induced in vivo neovascularization .

Result of Action

The molecular and cellular effects of Senegin IV’s action include the inhibition of cell proliferation and angiogenesis . It has been suggested that the induction of pigment epithelium-derived factor (PEDF) contributes to the anti-angiogenic effects of Senegin IV . Additionally, Senegin IV has been found to exhibit hypoglycemic activity in the oral D-glucose tolerance test .

Future Directions

properties

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H122O39/c1-31-46(87)51(92)56(97)68(107-31)116-63-60(101)72(109-33(3)61(63)115-67-55(96)50(91)42(29-106-67)113-70-58(99)53(94)48(89)40(27-82)111-70)118-65-64(117-69-57(98)52(93)47(88)32(2)108-69)62(114-45(86)18-13-35-11-14-36(105-10)15-12-35)34(4)110-73(65)120-75(104)80-22-21-76(5,6)25-38(80)37-16-17-43-77(7)26-39(85)66(119-71-59(100)54(95)49(90)41(28-83)112-71)79(9,74(102)103)44(77)19-20-78(43,8)81(37,30-84)24-23-80/h11-16,18,31-34,38-44,46-73,82-85,87-101H,17,19-30H2,1-10H3,(H,102,103)/b18-13+/t31-,32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48-,49+,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,77+,78+,79-,80-,81-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSZFSLDAVWWJY-OKMFKZBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)O)O)O)O)O)C)OC5C(C(C(OC5OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)C)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H122O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1719.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the chemical structure of Senegin IV and where is it found?

A1: Senegin IV is a triterpenoidal saponin isolated from Polygala senega LINN var. latifolia TORRY et GRAY, commonly known as Senegae Radix. Its chemical structure is characterized as presenegenin-(3)-[β-D-glucopyranosyl-(1→28)]-{2-[4-[β-D-galactopyranosyl-(1gal→4xyl)-β-D-xylopyranosyl]-3-[α-L-rhamnopyranosyl]-α-L-rhamnopyranosyl]-3-(α-L-rhamnopyranosyl)-4-(4'-methoxycinnamoyl)-β-D-fucopyranoside}. []

Q2: What are the potential medical applications of Senegin IV?

A2: While the provided research focuses on the structural characterization of Senegin IV, a related compound, Senegin III, demonstrates anti-angiogenic activity. [] This suggests potential applications of Senegin IV in areas such as cancer treatment, where inhibiting the formation of new blood vessels is crucial. Further research is needed to explore the specific biological activity and potential therapeutic uses of Senegin IV.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/no-structure.png)